Enhanced Potency as a Rho Transcription Termination Inhibitor Compared to BI-K0058
Bicyclomycin benzoate demonstrates 5-fold greater potency in inhibiting Rho-dependent transcription termination than the alternative Rho inhibitor BI-K0058, which belongs to a distinct chemical class. The IC50 value for bicyclomycin benzoate is 5 μM, compared to 25 μM for BI-K0058 [1][2].
| Evidence Dimension | Inhibition of Rho-dependent transcription termination (IC50) |
|---|---|
| Target Compound Data | 5 μM |
| Comparator Or Baseline | BI-K0058: 25 μM |
| Quantified Difference | 5-fold greater potency |
| Conditions | In vitro transcription termination assay using a modified trp operon template for bicyclomycin benzoate; poly(C)-dependent ATPase assay for BI-K0058. |
Why This Matters
This quantitative difference in target engagement directly informs the selection of bicyclomycin benzoate as the more potent and efficient probe for studying Rho-dependent termination mechanisms or for achieving robust target inhibition in cellular assays.
- [1] Magyar, A.; Zhang, X.; Kohn, H.; et al. The antibiotic bicyclomycin affects the secondary RNA binding site of Escherichia coli transcription termination factor Rho. J. Biol. Chem. 1996, 271 (41), 25369–25374. View Source
- [2] Carrano, L.; Alifano, P.; Corti, E.; Bucci, C.; Donadio, S. A new inhibitor of the transcription-termination factor Rho. J. Antibiot. 2003, 56 (8), 691–696. View Source
